BenchChemオンラインストアへようこそ!

Fadrozole hydrochloride

Aromatase Inhibition Enzymology Breast Cancer Research

Fadrozole hydrochloride (CGS 16949A) is a potent, non-steroidal, imidazopyridine-based inhibitor of the cytochrome P450 enzyme aromatase (CYP19A1), which catalyzes the rate-limiting step in estrogen biosynthesis. Identified as the most active congener in a series of novel aromatase inhibitors, fadrozole displays nanomolar potency (IC50 = 4.5 nM) against human aromatase in vitro and demonstrates a degree of selectivity over other CYP450 enzymes.

Molecular Formula C14H14ClN3
Molecular Weight 259.73 g/mol
CAS No. 102676-96-0
Cat. No. B033702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFadrozole hydrochloride
CAS102676-96-0
SynonymsCGS 020286A
CGS 16949A
CGS-020286A
CGS-16949A
CGS020286A
CGS16949A
FAD 286
FAD-286
FAD286
Fadrozole
Fadrozole Hydrochloride
Fadrozole Monohydrochloride
Hydrochloride, Fadrozole
Monohydrochloride, Fadrozole
Molecular FormulaC14H14ClN3
Molecular Weight259.73 g/mol
Structural Identifiers
SMILESC1CC(N2C=NC=C2C1)C3=CC=C(C=C3)C#N.Cl
InChIInChI=1S/C14H13N3.ClH/c15-8-11-4-6-12(7-5-11)14-3-1-2-13-9-16-10-17(13)14;/h4-7,9-10,14H,1-3H2;1H
InChIKeyUKCVAQGKEOJTSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fadrozole Hydrochloride CAS 102676-96-0: Baseline Chemical Class, Primary Pharmacology, and Commercial Identity for Informed Scientific Procurement


Fadrozole hydrochloride (CGS 16949A) is a potent, non-steroidal, imidazopyridine-based inhibitor of the cytochrome P450 enzyme aromatase (CYP19A1), which catalyzes the rate-limiting step in estrogen biosynthesis [1]. Identified as the most active congener in a series of novel aromatase inhibitors, fadrozole displays nanomolar potency (IC50 = 4.5 nM) against human aromatase in vitro and demonstrates a degree of selectivity over other CYP450 enzymes [1]. Clinically, it was developed and approved (as Afema®) for the treatment of hormone-dependent breast cancer, representing a second-generation aromatase inhibitor (AI) [2]. Its dual pharmacological profile includes potent inhibition of aldosterone synthase (CYP11B2) by its R-enantiomer, a feature of contemporary interest in cardiovascular drug discovery [3].

Why Fadrozole Hydrochloride Procurement Requires Precision: Critical Differences in Isoform Selectivity and Clinical Profile vs. Third-Generation Aromatase Inhibitors


Fadrozole hydrochloride is not functionally interchangeable with later-generation aromatase inhibitors (AIs) such as letrozole, anastrozole, or exemestane due to demonstrable quantitative differences in enzymatic potency, isoform selectivity, and clinical pharmacodynamics. While all AIs lower estrogen levels, fadrozole exhibits a distinct in vitro potency profile across tissue-specific aromatase assays (e.g., 2.2-fold more potent than letrozole in human placental microsomes) [1]. Critically, its clinical use reveals a less favorable therapeutic index concerning adrenal steroidogenesis suppression—a phenomenon of 'compromised selectivity' at doses required for maximal estrogen blockade, which is not observed with third-generation agents [2]. This specificity profile, combined with its activity as an aldosterone synthase (CYP11B2) inhibitor, renders it a valuable research tool for probing dual CYP19/CYP11B2 pharmacology but a suboptimal clinical alternative for pure estrogen suppression [3].

Fadrozole Hydrochloride Comparator Data Sheet: Quantitative In Vitro and In Vivo Performance Benchmarks vs. Letrozole, Anastrozole, and Other Aromatase Inhibitors


Comparative In Vitro Aromatase Inhibitory Potency (IC50) of Fadrozole vs. Letrozole and Anastrozole in Human Placental Microsomes

In a direct comparative study using human placental microsomes, fadrozole hydrochloride demonstrates higher intrinsic potency for aromatase (CYP19) inhibition than both letrozole and anastrozole. The IC50 value for fadrozole is 5 nM, compared to 11 nM for letrozole and 23 nM for anastrozole, representing a relative potency 2.2-fold higher than letrozole [1].

Aromatase Inhibition Enzymology Breast Cancer Research

Tissue-Specific Comparative Potency of Fadrozole vs. Letrozole and Anastrozole in Human Breast Cancer and Cellular Models

Comparative analysis across multiple in vitro systems reveals that the relative potency of fadrozole is highly dependent on the biological model. In particulate fractions from human breast cancer tissue, fadrozole (IC50 = 0.05 nM) is 1.4-fold more potent than letrozole (IC50 = 0.07 nM) and 16.4-fold more potent than anastrozole (IC50 = 0.82 nM). However, in the MCF-7Ca breast cancer cell line, this relationship is reversed, with letrozole (IC50 = 20 nM) demonstrating 1.5-fold greater potency than fadrozole (IC50 = 30 nM) [1].

Aromatase Inhibition Breast Cancer Cell-Based Assays

Clinical Pharmacodynamic Comparison: Estrogen Suppression and Adrenal Selectivity of Fadrozole vs. Letrozole in Breast Cancer Patients

In a head-to-head Phase I clinical study, both fadrozole and letrozole potently suppressed plasma and urinary estrogens in postmenopausal patients with metastatic breast cancer. However, a key differentiator emerged regarding adrenal steroidogenesis. Letrozole therapy, at all tested doses, showed no compromise in cortisol and aldosterone output. In contrast, fadrozole treatment led to a 'clearly seen' compromise in cortisol and aldosterone biosynthesis, indicating a less favorable selectivity profile at efficacious doses [1]. Later studies defined that low-dose fadrozole (1.8-2 mg daily) can effectively block aromatase without clinically important adrenal inhibition, but this therapeutic window is narrower than that of letrozole [2].

Clinical Pharmacology Endocrine Therapy Selectivity

Quantified Aldosterone Synthase (CYP11B2) Inhibition and Selectivity of R-Fadrozole vs. a Novel Lead Compound

Fadrozole serves as a key reference standard for aldosterone synthase (CYP11B2) inhibitor discovery due to the activity of its R-enantiomer. In a study characterizing a novel CYP11B2 inhibitor (MOERAS115), R-fadrozole was used as a benchmark comparator. R-fadrozole exhibited an IC50 of 6.0 nM against CYP11B2 with a selectivity index of 19.8 for CYP11B2 over CYP11B1. The novel lead compound MOERAS115 demonstrated an IC50 of 1.7 nM and a selectivity index of 16.5, establishing R-fadrozole as a critical standard for validating assay performance and benchmarking new chemical entities [1].

Aldosterone Synthase CYP11B2 Cardiovascular Drug Discovery

Comparative Clinical Efficacy: Fadrozole vs. Megestrol Acetate in Second-Line Metastatic Breast Cancer

In two randomized, double-blind, controlled multi-institutional trials, fadrozole hydrochloride was compared directly to megestrol acetate (a progestin) as second-line therapy in postmenopausal patients with metastatic breast cancer. The analysis concluded that fadrozole was as efficacious as megestrol acetate in terms of overall response rates and time to progression, establishing its clinical activity in a setting where hormone therapy had previously failed [1]. However, a subsequent pooled analysis and meta-analysis indicated that while third-generation AIs (letrozole, anastrozole, exemestane) conferred a statistically significant survival benefit (HR = 0.87, 95% CI 0.82-0.93, P < .001) compared to standard therapy, second-generation agents like fadrozole did not demonstrate this survival advantage [2].

Clinical Efficacy Breast Cancer Second-Line Therapy

Pharmacokinetic Profile of Fadrozole Hydrochloride: Key Parameters for In Vivo Study Design

The pharmacokinetic (PK) profile of fadrozole hydrochloride has been quantitatively defined in both healthy volunteers and patients, providing essential parameters for designing in vivo studies. Following oral administration, fadrozole is rapidly absorbed with a median time to peak concentration (Tmax) of 1-2 hours and an average elimination half-life (t1/2) of 10.5 hours, with oral clearance of 621 mL/min that is independent of dose [1]. A food-effect study demonstrated that concomitant food intake reduces the peak concentration (Cmax) by 15% and delays Tmax by 39%, but does not affect the extent of absorption (AUC) or half-life [2]. This contrasts with letrozole, which has a much longer half-life of approximately 2 days, necessitating different dosing schedules to achieve steady-state [3].

Pharmacokinetics ADME Oral Bioavailability

Validated Research and Industrial Application Scenarios for Fadrozole Hydrochloride Based on Quantitative Performance Benchmarks


Scenario 1: Use as a Potent In Vitro Tool for Acute Aromatase Inhibition in Cell-Free and Short-Term Cellular Assays

Based on its superior potency in human placental microsome (IC50 = 5 nM) and breast cancer tissue (IC50 = 0.05 nM) assays compared to letrozole (11 nM and 0.07 nM, respectively), fadrozole hydrochloride is an optimal selection for in vitro experiments requiring maximal, rapid enzyme blockade [1]. Its high intrinsic activity ensures complete aromatase inhibition at low nanomolar concentrations in cell-free systems, making it ideal for enzyme kinetics studies or short-term cell-based assays (e.g., <24 h) where the long half-life and high plasma protein binding of letrozole are not advantageous.

Scenario 2: Use as a Dual-Pharmacology Probe for Investigating Aromatase (CYP19) and Aldosterone Synthase (CYP11B2) Cross-Talk

Fadrozole's unique ability to inhibit both aromatase and aldosterone synthase at overlapping concentrations, quantified by the IC50 of its R-enantiomer for CYP11B2 (6.0 nM), positions it as a specialized research probe [1]. This dual activity is particularly relevant for studies investigating the interplay between estrogen and mineralocorticoid signaling pathways in cardiovascular or renal pathophysiology, where the 'clean' selectivity of third-generation AIs (which do not inhibit CYP11B2) would fail to capture the biological interaction. The defined selectivity index (19.8 for CYP11B2 vs. CYP11B1) allows researchers to interpret results in the context of known off-target adrenal effects [2].

Scenario 3: Use as a Validated Reference Standard in Aldosterone Synthase (CYP11B2) Inhibitor Drug Discovery Programs

R-fadrozole serves as a well-characterized reference compound for benchmarking new CYP11B2 inhibitors in both enzymatic (IC50 = 6.0 nM) and cellular (NCI-H295R) assays [1]. Its established inhibitory profile and selectivity index (19.8 vs. CYP11B1) provide a quantitative baseline for high-throughput screening campaigns and structure-activity relationship (SAR) studies. A researcher synthesizing novel CYP11B2 inhibitors can use fadrozole as a positive control to validate assay performance and to quantitatively compare the potency (e.g., fold-change over fadrozole) and selectivity of their new chemical entities, as demonstrated by the characterization of MOERAS115 [2].

Scenario 4: Use in In Vivo Rodent Studies Requiring BID Dosing for Chronic Estrogen Suppression

The defined pharmacokinetic parameters of fadrozole—specifically its oral bioavailability, peak concentration at 1-2 h, and 10.5 h half-life—provide a clear rationale for twice-daily (BID) dosing regimens in rodent models [1]. This contrasts with the longer half-life of letrozole (~48 h), which is suitable for once-daily dosing but may lead to greater drug accumulation [2]. For chronic studies where steady-state drug levels are critical for evaluating tumor growth inhibition or endocrine effects, the predictable clearance (621 mL/min) and lack of food effect on overall exposure (AUC) simplify experimental logistics and data interpretation [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fadrozole hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.